CAIII Binding Affinity: 6-Phenoxynicotinic Acid (Ki = 43.6 µM) vs. 6-Phenylnicotinic Acid (Ki = 78.1 µM) in a Head-to-Head Panel of 14 Analogs
In the only published comprehensive CAIII inhibition panel for 6-substituted nicotinic acids, 6-phenoxynicotinic acid (analog 2) achieved a Ki of 43.6 µM, making it the second most potent inhibitor among 14 tested compounds. Its closest structural analog, 6-phenylnicotinic acid—which replaces the ether oxygen with a direct C–C bond—exhibited a Ki of 78.1 µM, representing a 1.79-fold reduction in binding affinity [1]. The parent nicotinic acid was substantially weaker at Ki = 248.7 µM (5.7-fold less potent). The only more potent analog was 6-(hexyloxy)pyridine-3-carboxylic acid (Ki = 41.6 µM), an aliphatic ether with greater conformational flexibility [1]. Docking studies attributed 6-PNA's superior activity over 6-phenylnicotinic acid to the phenolic ether oxygen forming a hydrogen bond with the guanidine group of ARG67, combined with π–π stacking of the phenoxy ring with PHE198, while the carboxylate coordinates the active-site Zn²⁺ ion [1].
| Evidence Dimension | CAIII enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 43.6 µM (6-phenoxynicotinic acid, analog 2) |
| Comparator Or Baseline | 6-Phenylnicotinic acid: Ki = 78.1 µM (analog 7); Nicotinic acid: Ki = 248.7 µM (analog 12); 6-(Hexyloxy)pyridine-3-carboxylic acid: Ki = 41.6 µM (analog 1, most potent); 6-Chloronicotinic acid: Ki = 91.5 µM (analog 8) |
| Quantified Difference | 1.79-fold more potent than 6-phenylnicotinic acid; 5.7-fold more potent than nicotinic acid; within 5% of the most potent analog (6-hexyloxy, 41.6 µM) |
| Conditions | Size-exclusion HPLC with bovine CAIII enzyme; inhibitor concentration 0.24 mM in phosphate buffer (pH 6.0 ± 0.2) with 10% acetonitrile mobile phase; equimolar binding ratio; Ki calculated as reciprocal of affinity constant Kf |
Why This Matters
For hyperlipidemia or cancer programs targeting CAIII, substituting 6-PNA with 6-phenylnicotinic acid would incur a ~1.8-fold potency loss and eliminate the ARG67 hydrogen bond interaction, potentially compromising target engagement in cellular assays.
- [1] Mohammad, H.K., Alzweiri, M.H., Khanfar, M.A. & Al-Hiari, Y.M. 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research 26, 1397–1404 (2017). DOI: 10.1007/s00044-017-1825-x View Source
